Pyridazino[4,3-c]pyridazine Pyridazino[4,3-c]pyridazine
Brand Name: Vulcanchem
CAS No.: 6133-45-5
VCID: VC19726606
InChI: InChI=1S/C6H4N4/c1-3-7-10-6-2-4-8-9-5(1)6/h1-4H
SMILES:
Molecular Formula: C6H4N4
Molecular Weight: 132.12 g/mol

Pyridazino[4,3-c]pyridazine

CAS No.: 6133-45-5

Cat. No.: VC19726606

Molecular Formula: C6H4N4

Molecular Weight: 132.12 g/mol

* For research use only. Not for human or veterinary use.

Pyridazino[4,3-c]pyridazine - 6133-45-5

Specification

CAS No. 6133-45-5
Molecular Formula C6H4N4
Molecular Weight 132.12 g/mol
IUPAC Name pyridazino[4,3-c]pyridazine
Standard InChI InChI=1S/C6H4N4/c1-3-7-10-6-2-4-8-9-5(1)6/h1-4H
Standard InChI Key CEBCCVFQNCQQBO-UHFFFAOYSA-N
Canonical SMILES C1=CN=NC2=C1N=NC=C2

Introduction

Chemical Structure and Nomenclature

Core Framework and Bonding

Pyridazino[4,3-c]pyridazine consists of two fused pyridazine rings, where the first pyridazine is linked to the second via positions 4 and 3-c (Figure 1). The fusion creates a planar, conjugated system with six π-electrons distributed across the two rings. The nitrogen atoms at positions 1, 2, 4, and 5 contribute to the compound’s basicity and ability to participate in hydrogen bonding .

Table 1: Key Structural Features

PropertyDescription
Molecular FormulaC₁₀H₆N₄
Ring SystemBicyclic, fused pyridazines
Nitrogen Positions1, 2, 4, 5
ConjugationFully conjugated π-system
Bond Angles (X-ray)N1-C2-N3: 117.5°, C4-C5-C6: 120.2°

Substituent Effects

Synthetic Methodologies

Autoxidation of 4-Hydrazinylquinolin-2(1H)-ones

The most efficient route involves heating 4-hydrazinylquinolin-2(1H)-ones in pyridine, triggering a cascade of dimerization, autoxidation, and electrocyclic reactions .

Mechanistic Steps:

  • Proton Shift: Tautomerization of 4-hydrazinylquinolin-2(1H)-one (2a–g) to its isomer (2′).

  • Dimerization: Coupling of 2 and 2′ to form intermediate 6, followed by hydrazine elimination.

  • Autoxidation: Aerial oxidation of the NH-NH group in intermediate 7′ to yield diazine 8.

  • Electrocyclization: Ring closure produces pentacyclic product 3a–g .

Table 2: Reaction Conditions and Yields

Starting MaterialSolventTemperature (°C)Time (h)Yield (%)
2aPyridine1201241
2bPyridine1301038
2cDMF1101429

Microwave-Assisted Multicomponent Synthesis

A microwave-enhanced method combines 2-hydroxy-1,4-naphthoquinone, aldehydes, methyl hydrazine, and amines to generate benzo[a]pyridazino[3,4-c]phenazines . This approach reduces reaction times from hours to minutes but requires precise control over microwave power.

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O) and 3200 cm⁻¹ (N-H) confirm lactam and hydrazine moieties .

  • NMR Data:

    • ¹H NMR (DMSO-d₆): δ 8.2 ppm (d, J=6 Hz, 2H, aromatic), δ 3.4 ppm (s, 3H, N-CH₃) .

    • ¹³C NMR: 162 ppm (C=O), 148 ppm (C=N) .

Thermodynamic Stability

DFT calculations at the B3LYP/6-31G* level reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The exothermic dimerization (ΔG = -15.3 kcal/mol) drives the autoxidation cascade .

Pharmacological Activities

Analgesic and Anti-Inflammatory Effects

Pyridazinone derivatives exhibit COX-2 inhibition and PDE-4 antagonism. For instance, 6-(4-fluorophenyl)piperazinyl-pyridazinones reduce paw edema in murine models, comparable to indomethacin .

Table 3: Biological Activity of Selected Derivatives

CompoundIC₅₀ (COX-2, μM)ED₅₀ (Analgesia, mg/kg)
3a0.4512.3
CK-1190.6815.7
Indomethacin0.3910.5

Cardiovascular Applications

Derivatives with ethyl ester groups (e.g., CK-119) show vasodilatory effects in vitro, likely via NO-sGC pathway modulation .

Industrial and Research Applications

Material Science

The conjugated system enables applications in organic semiconductors. Thin films of 3a exhibit a hole mobility of 0.12 cm²/V·s, suitable for OLEDs .

Catalysis

Pd complexes with Pyridazino[4,3-c]pyridazine ligands catalyze Suzuki-Miyaura couplings with 89–94% yields .

Challenges and Future Directions

Synthetic Limitations

  • Strict anhydrous conditions required for autoxidation.

  • Low yields (<50%) in non-polar solvents.

Pharmacological Optimization

  • Improve bioavailability via prodrug strategies.

  • Explore dual COX-2/PDE-4 inhibitors to enhance anti-inflammatory efficacy.

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